molecular formula C12H14N2OS B2834663 N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide CAS No. 391221-57-1

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide

Cat. No.: B2834663
CAS No.: 391221-57-1
M. Wt: 234.32
InChI Key: RKWQZVUXWRIOGX-UHFFFAOYSA-N
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Description

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. While specific data on this exact analog is limited, its core structural scaffold, the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide framework, is well-established in scientific literature for its potent biological activity. This chemical class has been identified as a foundation for developing potent and selective inhibitors of JNK2 and JNK3 kinases . These kinases are implicated in stress-response pathways and are actively investigated as therapeutic targets for neurological disorders. The characteristic 3-cyano group on the benzothiophene core is crucial for this activity, forming a key hydrogen bond acceptor interaction with the hinge region of the kinase ATP-binding site . Furthermore, recent research has explored 4,5,6,7-tetrahydro-benzothiophene derivatives as novel modulators of the Retinoic acid receptor-related orphan receptor γt (RORγt) . RORγt is a compelling nuclear receptor target for the treatment of various autoimmune diseases, metabolic diseases, and certain cancer types . Compounds based on this scaffold can act as inverse agonists, disrupting protein conformation and coactivator recruitment to reduce RORγt activity . Researchers can utilize this compound as a key intermediate or precursor for further structural optimization. Its structure allows for functionalization at the acetamide group, enabling the synthesis of diverse compound libraries for screening against these and other biological targets . Intended Use and Disclaimer: This product is provided for Research Use Only (RUO). It is intended for use in laboratory research and development by qualified professionals. It is not intended for diagnostic or therapeutic use, or for human consumption.

Properties

IUPAC Name

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-7-3-4-11-9(5-7)10(6-13)12(16-11)14-8(2)15/h7H,3-5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKWQZVUXWRIOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C(=C(S2)NC(=O)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s cyano and acetamide groups play a crucial role in its binding to these molecular targets, leading to the inhibition of their activity .

Comparison with Similar Compounds

Structural Comparisons

Positional Isomerism

  • N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide (): This isomer differs in the methyl group position (6-methyl vs. 5-methyl).

Substituent Variations

  • Triazolylsulfanyl Derivatives (): : Features a 4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-ylsulfanyl group. : Includes a bromo-hydroxyphenyl-triazolylsulfanyl group (C20H18BrN5O2S2, 504.42 g/mol). The bromine atom increases molecular weight and may enable halogen bonding, while the hydroxyl group improves solubility via hydrogen bonding.
  • Thiazolidinone Derivatives (): The compound contains a 3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl group, introducing a rigid, planar thiazolidinone ring. This structural feature is associated with enzyme inhibition (e.g., PPARγ agonism) and altered metabolic stability compared to the target compound.

Core Heterocycle Differences

  • Benzothiazole Derivatives (): Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)acetamide replace the benzothiophene core with benzothiazole.
Physicochemical Properties
Compound Molecular Weight (g/mol) Key Substituents Predicted pKa (if available)
Target Compound () 234.32 5-methyl, cyano, acetamide Not reported
(838814-17-8) 504.42 Bromo-hydroxyphenyl-triazolylsulfanyl 7.54 ± 0.48
(1164465-01-3) ~434.52* Thiazolidinone, ethylimino Not reported
~443.56* Methoxyphenyl-triazolylsulfanyl Not reported

*Calculated based on molecular formulas.

  • Solubility: The target compound’s cyano and acetamide groups confer moderate polarity, but the tetrahydrobenzothiophene core reduces aqueous solubility. In contrast, bromo-hydroxyphenyl derivatives () have higher solubility due to the hydroxyl group.
  • Stability: Thiazolidinone derivatives () may exhibit lower hydrolytic stability due to the reactive imino group, whereas trifluoromethyl-substituted analogs () are more resistant to oxidative metabolism.
Crystallographic and Structural Analysis
  • Hydrogen Bonding : Database surveys () reveal that acetamide derivatives often form intramolecular N–H⋯O and intermolecular O–H⋯O hydrogen bonds, stabilizing crystal lattices. The target compound’s dihedral angles (unreported) could be inferred from analogs (e.g., 78–84° in naphthyl derivatives), influencing packing efficiency and bioavailability.
  • Software Utilization : Structural determination of analogs frequently employs SHELXL () and OLEX2 (), ensuring high-precision refinement of bond lengths and angles.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves bromination of a thiophene precursor followed by amide coupling. Key steps include:

  • Bromination : Introducing a bromine atom to the thiophene ring under controlled conditions (e.g., using NBS in DMF at 0–5°C) to avoid over-substitution .
  • Amide Coupling : Reacting the brominated intermediate with acetamide derivatives using coupling agents like EDCI/HOBt in anhydrous DCM. Temperature (20–25°C) and solvent purity are critical to minimize side reactions .
    • Optimization : Reaction monitoring via TLC or HPLC ensures intermediate purity. Yields >70% are achievable with inert atmospheres and stoichiometric control .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., cyano, methyl groups) and benzothiophene ring geometry .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 275.08) .
  • X-ray Crystallography : Single-crystal analysis using SHELX or OLEX2 resolves bond lengths/angles and crystallographic packing .

Q. What solvents and conditions are optimal for recrystallization?

  • Protocol : Ethanol/water mixtures (7:3 v/v) at 50°C yield high-purity crystals. Slow cooling (1°C/min) minimizes solvent inclusion .

Advanced Research Questions

Q. How does the methyl and cyano substitution on the benzothiophene ring influence biological target selectivity?

  • Structure-Activity Relationship (SAR) :

  • The cyano group enhances electrophilicity, promoting interactions with nucleophilic residues (e.g., cysteine in kinases) .
  • The methyl group at C5 stabilizes the tetrahydro ring conformation, affecting binding pocket accessibility. Docking studies (AutoDock Vina) suggest a 15% higher affinity for JNK3 vs. JNK1 due to steric complementarity .
    • Validation : Competitive binding assays (e.g., SPR or ITC) quantify target affinity discrepancies .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Case Study : If one study reports IC50 = 50 nM (JNK inhibition) and another IC50 = 200 nM:

  • Assay Conditions : Compare buffer pH (7.4 vs. 6.8), ATP concentrations (1 mM vs. 100 µM), and cell lines (HEK293 vs. HeLa) .
  • Data Harmonization : Replicate assays under standardized conditions (e.g., 10 µM ATP, pH 7.4) and use positive controls (e.g., SP600125) .

Q. What computational methods are effective for predicting metabolic stability of this compound?

  • Approach :

  • In Silico Tools : SwissADME predicts CYP3A4-mediated oxidation of the benzothiophene ring as the primary metabolic pathway .
  • MD Simulations : GROMACS simulations (50 ns) assess conformational stability in liver microsome models, identifying vulnerable sites for deuterium substitution to prolong half-life .

Experimental Design & Data Analysis

Q. How to design a robust assay for evaluating kinase inhibition?

  • Protocol :

  • Kinase Assay : Use recombinant JNK isoforms (1–3) with ATPγS and a fluorescent peptide substrate. Measure inhibition via fluorescence polarization (λex = 485 nm, λem = 535 nm) .
  • Controls : Include staurosporine (pan-kinase inhibitor) and vehicle (DMSO ≤0.1%) .
    • Data Analysis : Fit dose-response curves (GraphPad Prism) to calculate IC50 and Hill coefficients .

Q. What strategies mitigate aggregation artifacts in biochemical assays?

  • Solutions :

  • Dynamic Light Scattering (DLS) : Pre-screen compound solutions (10 mM stock in DMSO) for aggregates >100 nm .
  • Detergent Additives : Use 0.01% Triton X-100 to disperse aggregates without affecting enzyme activity .

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